Oxetan-3-amine hydrochloride
Overview
Description
Oxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 491588-41-1 . It has a molecular weight of 109.56 and its IUPAC name is 3-oxetanamine hydrochloride . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
. This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
1. Synthesis of Drug Relevant Molecules
Oxetane derivatives are crucial in the synthesis of drug molecules. A study by Guo et al. (2016) demonstrated the use of oxetanes in a one-pot three-component reaction to synthesize functionalized carbamates, which are important in pharmaceuticals. This approach showcases the utility of oxetanes in the formal synthesis of pharmaceutically relevant carbamates (Guo, Laserna, Rintjema, & Kleij, 2016).
2. Creation of Novel Peptides
Sharma et al. (2015) explored the synthesis of novel oxetane β3-amino acids and α, β-peptides from diacetone glucose. This research highlights the potential of oxetanes in developing new types of peptides, contributing significantly to the field of peptide chemistry (Sharma, Venkateshwarlu, Katukuri, Ramakrishna, & Sarma, 2015).
3. Development of Oxetane-Containing Polymers
Bellinghiere et al. (2015) explored the use of oxetane in polymer synthesis, particularly C(3)-substituted oxetanes for creating polyether glycols. This application demonstrates the versatility of oxetane derivatives in polymer chemistry, especially in generating polymers with specific surface properties (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).
4. Production of Structurally Diverse 3-Aminooxetanes
Hamzik and Brubaker (2010) described a method for producing diverse 3-aminooxetanes using oxetan-3-tert-butylsulfinimine. This process is important for drug discovery, as it offers a straightforward approach to create various oxetane structures (Hamzik & Brubaker, 2010).
5. Discovery of Long-Acting IDO1 Inhibitors
Li et al. (2022) reported the discovery of novel oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors suitable for extended dosing. This finding is significant in the development of new therapeutics for oncology, highlighting the therapeutic potential of oxetane derivatives (Li et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Oxetan-3-amine hydrochloride is a chemical compound that has been used in the synthesis of various pharmaceutical agents It’s known that the compound is used as a building block in the synthesis of medium-sized heterocycles .
Mode of Action
The mode of action of this compound involves its use as a reactant in chemical reactions. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of medium-sized heterocycles . These heterocycles can be involved in various biochemical pathways depending on their specific structures and functional groups.
Result of Action
The result of the action of this compound is the formation of medium-sized heterocycles . These heterocycles can have various molecular and cellular effects depending on their specific structures and functional groups.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the allylic amination and ring-opening reactions involving this compound are performed under specific conditions . .
Properties
IUPAC Name |
oxetan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNYUQSBJCCWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630133 | |
Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491588-41-1 | |
Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 491588-41-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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